![molecular formula C21H18O6 B3998999 [1-(4-Methylphenyl)-1-oxopropan-2-yl] 6-methoxy-2-oxochromene-3-carboxylate](/img/structure/B3998999.png)
[1-(4-Methylphenyl)-1-oxopropan-2-yl] 6-methoxy-2-oxochromene-3-carboxylate
Overview
Description
[1-(4-Methylphenyl)-1-oxopropan-2-yl] 6-methoxy-2-oxochromene-3-carboxylate is a complex organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(4-Methylphenyl)-1-oxopropan-2-yl] 6-methoxy-2-oxochromene-3-carboxylate typically involves the reaction of 7-amino-4-methylcoumarin with organic halides . The reaction is carried out in dry DMF (dimethylformamide) with triethylamine (TEA) as a base, and the mixture is heated at 70°C. The completion of the reaction is monitored using thin-layer chromatography (TLC). The reaction mixture is then poured onto crushed ice and stirred to precipitate the product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of microwave irradiation and solvent-free conditions has been explored to enhance the yield and reduce reaction times . These methods are advantageous for industrial applications due to their efficiency and environmental benefits.
Chemical Reactions Analysis
Types of Reactions
[1-(4-Methylphenyl)-1-oxopropan-2-yl] 6-methoxy-2-oxochromene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the coumarin moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, [1-(4-Methylphenyl)-1-oxopropan-2-yl] 6-methoxy-2-oxochromene-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry .
Biology
The compound has shown potential in biological research due to its antimicrobial and anti-inflammatory properties. It has been tested for its ability to inhibit the growth of bacterial strains and reduce inflammation in vitro .
Medicine
In medicine, the compound is being explored for its anticancer properties. Studies have shown that coumarin derivatives can induce apoptosis in cancer cells, making them promising candidates for cancer therapy .
Industry
Industrially, the compound is used in the development of new pharmaceuticals and agrochemicals. Its diverse reactivity and biological activities make it a versatile compound for various applications .
Mechanism of Action
The mechanism of action of [1-(4-Methylphenyl)-1-oxopropan-2-yl] 6-methoxy-2-oxochromene-3-carboxylate involves its interaction with specific molecular targets. For instance, it can inhibit bacterial DNA gyrase, leading to the disruption of bacterial DNA replication . In cancer cells, the compound may induce apoptosis through the activation of caspases and the mitochondrial pathway .
Comparison with Similar Compounds
Similar Compounds
7-amino-4-methylcoumarin: A precursor in the synthesis of the target compound.
Benzofuran derivatives: Similar in structure and biological activities.
Benzoxazol derivatives: Known for their antimicrobial properties.
Uniqueness
What sets [1-(4-Methylphenyl)-1-oxopropan-2-yl] 6-methoxy-2-oxochromene-3-carboxylate apart is its unique combination of functional groups, which confer a wide range of reactivity and biological activities. This makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
[1-(4-methylphenyl)-1-oxopropan-2-yl] 6-methoxy-2-oxochromene-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O6/c1-12-4-6-14(7-5-12)19(22)13(2)26-20(23)17-11-15-10-16(25-3)8-9-18(15)27-21(17)24/h4-11,13H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIPXBUXTGGNDLO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C(C)OC(=O)C2=CC3=C(C=CC(=C3)OC)OC2=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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